
(R)-2-(4-Methylpiperazin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Methylpiperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylpiperazin-1-yl)propanoic acid typically involves the reaction of ®-2-bromo-propanoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperazine ring. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Methylpiperazin-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Methylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
®-2-(4-Methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-(4-Methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-Methylpiperazin-1-yl carbonyl group
Uniqueness
®-2-(4-Methylpiperazin-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a piperazine ring and a propanoic acid moiety. This combination of structural features allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-7(8(11)12)10-5-3-9(2)4-6-10/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
LZRLSYGKEOASIP-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)N1CCN(CC1)C |
Kanonische SMILES |
CC(C(=O)O)N1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



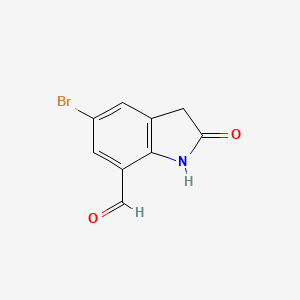
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
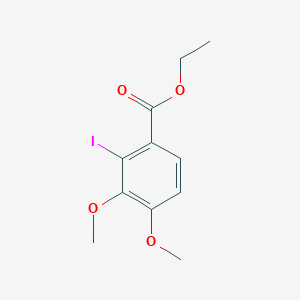
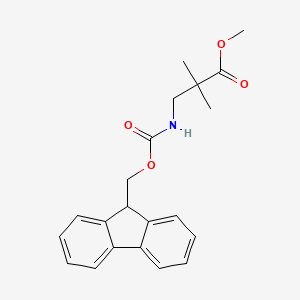
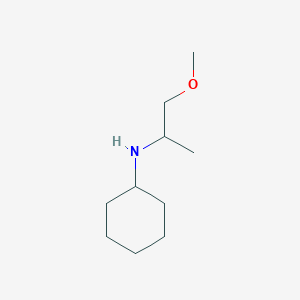
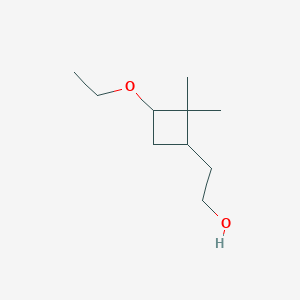
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
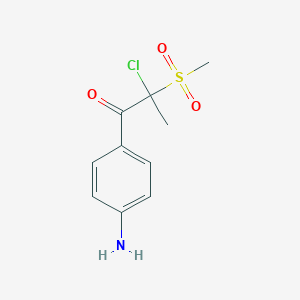
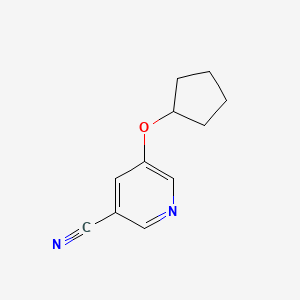
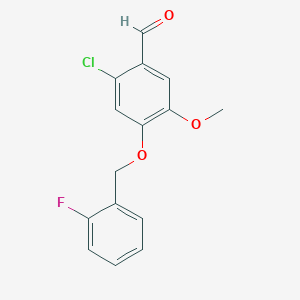
![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
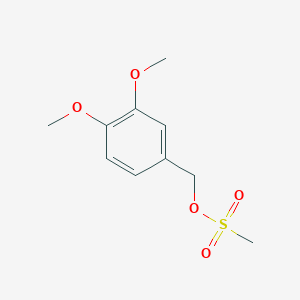
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
